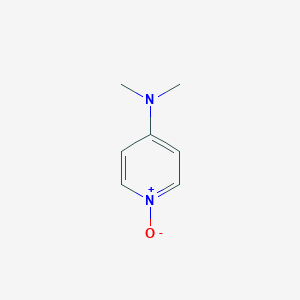

4-Dimethylaminopyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-oxidopyridin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8(2)7-3-5-9(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMNQOYCHMGCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143345 | |

| Record name | N,N-Dimethyl-4-pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-31-8 | |

| Record name | N,N-Dimethyl-4-pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)pyridine N-Oxide Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Dimethylaminopyridine N-oxide: A Technical Guide for Researchers

CAS Number: 1005-31-8

This technical guide provides an in-depth overview of 4-Dimethylaminopyridine N-oxide (DMAPO), a versatile and efficient nucleophilic catalyst predominantly used in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive data, detailed experimental protocols, and visual representations of its catalytic mechanism and experimental workflows.

Core Properties and Specifications

This compound, a derivative of 4-dimethylaminopyridine (DMAP), is a white to light yellow crystalline powder. Its chemical structure features a pyridine ring with a dimethylamino group at the 4-position and an N-oxide functional group. This modification enhances its catalytic activity in various reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1005-31-8 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 97 °C |

| Boiling Point | 316.5 °C at 760 mmHg |

| Density | 1.03 g/cm³ |

| Solubility | Soluble in Methanol |

Applications in Organic Synthesis

DMAPO is widely recognized for its role as a superior nucleophilic catalyst in a variety of chemical transformations, including:

-

Esterifications and Acylations: It demonstrates high efficiency in promoting the formation of esters and amides, crucial steps in the synthesis of pharmaceuticals and other fine chemicals.

-

Macrolactamization: DMAPO, often in conjunction with reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA), is particularly effective in catalyzing the intramolecular cyclization to form macrolactams, which are core structures in many biologically active natural products.

-

Peptide Coupling: It serves as an effective catalyst in peptide synthesis, facilitating the formation of peptide bonds with minimal racemization.

The combination of DMAPO with MNBA has been shown to exhibit significantly higher activity compared to conventional coupling reagents.

Catalytic Mechanism: Acylation

The catalytic cycle of DMAPO in acylation reactions, for instance with an anhydride, involves the formation of a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine) to form the final product and regenerate the catalyst.

An In-depth Technical Guide to 4-Dimethylaminopyridine N-oxide (DMAPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Dimethylaminopyridine N-oxide (DMAPO), a versatile reagent in organic synthesis. It details its chemical properties, catalytic applications, and includes specific experimental protocols.

Core Chemical and Physical Properties

This compound, also known as DMAPO, is a derivative of pyridine. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 138.17 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 138.07932 Da | [5] |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |

| CAS Number | 1005-31-8 | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 97 °C | [4] |

| Purity | >98.0% | [1][4] |

| Synonyms | DMAPO, N,N-dimethyl-1-oxidopyridin-1-ium-4-amine | [1][4][6] |

Applications in Organic Synthesis

DMAPO is a highly effective nucleophilic catalyst and oxidizing agent utilized in a variety of chemical transformations.

Nucleophilic Catalyst in Amide and Ester Synthesis

DMAPO is widely recognized for its catalytic activity in acylation reactions, particularly in the formation of amides, peptides, and esters. It is often used in conjunction with dehydrating agents like 2-methyl-6-nitrobenzoic anhydride (MNBA). In these reactions, DMAPO demonstrates high catalytic efficiency, enabling synthesis under mild conditions and often with high yields.[7][8] This combination has proven effective in complex syntheses, including macrolactamization and segment-coupling of α-amino acids with minimal racemization.[7][9]

The catalytic activity of the MNBA and DMAPO combination has been shown to be superior to other common coupling reagents such as HATU and PyBOP in certain applications, like the synthesis of the macrolactam core of FE399 analogues.[9][10]

Oxidizing Agent

DMAPO also functions as an efficient oxidizing agent. It can be used for the conversion of alkyl halides to their corresponding aldehydes and ketones.[11] This application provides a valuable method for the oxidation of primary and secondary alkyl halides under specific reaction conditions.[11]

Experimental Protocols

The following are detailed experimental methodologies for key reactions involving DMAPO.

Protocol 1: Peptide Coupling using DMAPO and MNBA

This protocol describes a general procedure for the synthesis of dipeptides.

Reaction:

-

N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine + Amine -> Dipeptide

Materials:

-

N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine

-

Amine substrate (e.g., an amino acid ester)

-

2-Methyl-6-nitrobenzoic anhydride (MNBA)

-

4-(Dimethylaminopyridine N-oxide) (DMAPO) or 4-(Dimethylaminopyridine) (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium hydrogencarbonate (NaHCO₃)

Procedure:

-

Dissolve the amine substrate in dichloromethane in a reaction vessel under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine, MNBA, and DMAP (or DMAPO) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[10]

-

Quench the reaction by adding saturated aqueous sodium hydrogencarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over sodium sulfate.

-

Evaporate the solvent to yield the crude product, which can be further purified by chromatography.

Protocol 2: Macrolactamization using DMAPO and MNBA

This protocol details the intramolecular cyclization to form a macrolactam, a key step in the synthesis of a depsipeptidic analogue of FE399.[9][10]

Materials:

-

Linear peptide precursor

-

2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.3 equiv)

-

4-(Dimethylaminopyridine N-oxide) (DMAPO) (0.2 equiv)

-

Triethylamine (2.6 equiv)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

Prepare a solution of the linear peptide precursor in the chosen solvent under an inert atmosphere.

-

Add MNBA, DMAPO, and triethylamine to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and work up as described in the peptide coupling protocol. The combination of MNBA and a catalytic amount of DMAPO has been shown to provide higher yields compared to other coupling reagents like HATU and PyBOP for this transformation.[9]

Reaction Mechanism and Visualization

The catalytic cycle of DMAPO in MNBA-mediated amide bond formation involves the activation of a carboxylic acid by MNBA, followed by nucleophilic attack of DMAPO to form a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and regeneration of the DMAPO catalyst.

References

- 1. 4-(Dimethylamino)pyridine N-Oxide | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. 4-(Dimethylamino)pyridine N-Oxide Hydrate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. PubChemLite - 4-(dimethylamino)pyridine n-oxide (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. 4-(Dimethylamino)pyridine N-Oxide | 1005-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-(Dimethylamino)pyridine N-oxide (DMAPO): an effective nucleophilic catalyst in the peptide coupling reaction with 2-methyl-6-nitrobenzoic anhydride. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DMAPO as an Oxidant and Condensing Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 4-Dimethylaminopyridine N-oxide (DMAPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Dimethylaminopyridine N-oxide (DMAPO), a versatile nucleophilic catalyst widely employed in organic synthesis. This document details the prevalent methodologies for the N-oxidation of 4-Dimethylaminopyridine (DMAP), focusing on two primary synthetic routes: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and with hydrogen peroxide in acetic acid. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to equip researchers and professionals in drug development with the necessary knowledge for the efficient preparation of this important reagent.

Introduction

This compound (DMAPO) is the N-oxide derivative of 4-Dimethylaminopyridine (DMAP). While DMAP is a well-known and highly efficient nucleophilic catalyst in a plethora of organic transformations, its N-oxide, DMAPO, has also emerged as a valuable tool in synthetic chemistry. It serves as a potent nucleophilic catalyst, often in conjunction with activating agents like 2-methyl-6-nitrobenzoic anhydride (MNBA), for reactions such as peptide coupling and macrolactamization.[1][2][3][4] DMAPO is also utilized as a mild oxidant. The synthesis of DMAPO is a straightforward yet crucial process for laboratories engaged in synthetic organic chemistry. This guide outlines the most common and effective protocols for its preparation.

Synthetic Pathways

The synthesis of DMAPO is primarily achieved through the direct oxidation of the pyridine nitrogen of DMAP. The electron-donating dimethylamino group at the 4-position makes the pyridine nitrogen particularly susceptible to oxidation. The two most widely employed methods for this transformation are the use of a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), and the use of hydrogen peroxide in an acidic medium, commonly glacial acetic acid.

Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

The oxidation of DMAP with m-CPBA is a highly efficient and common laboratory-scale method for the preparation of DMAPO. The reaction is typically fast and clean, affording the desired product in high yield.

Reaction Scheme:

Figure 1: General reaction scheme for the oxidation of DMAP with m-CPBA.

Experimental Protocol:

A detailed experimental protocol for the oxidation of DMAP using m-CPBA is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Dimethylaminopyridine (DMAP) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. To this stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, ensuring the temperature remains low. The amount of m-CPBA used is typically in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to DMAP.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the DMAP spot and the appearance of the more polar DMAPO spot.

-

Workup: Upon completion of the reaction, the reaction mixture is typically washed with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), to quench any unreacted peroxy acid. This is followed by washing with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), to remove the m-chlorobenzoic acid byproduct.

-

Purification: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Dimethylaminopyridine (DMAP) | [5] |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | [5] |

| Solvent | Dichloromethane (CH₂Cl₂) | [5] |

| Typical Yield | High | [6] |

| Purity | High after purification | [6] |

Oxidation using Hydrogen Peroxide and Acetic Acid

An alternative, more cost-effective, and "greener" method for the N-oxidation of DMAP involves the use of hydrogen peroxide in glacial acetic acid. This method generates peracetic acid in situ, which then acts as the oxidizing agent.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(Dimethylamino)pyridine N-oxide (DMAPO): an effective nucleophilic catalyst in the peptide coupling reaction with 2-methyl-6-nitrobenzoic anhydride. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]

In-Depth Technical Guide to the Safety and Handling of 4-(Dimethylamino)pyridine N-oxide (DMAPO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling procedures for 4-(Dimethylamino)pyridine N-oxide (DMAPO). The information herein is compiled from available safety data sheets and chemical supplier information. It is intended to supplement, not replace, comprehensive institutional safety protocols and a thorough review of a complete Safety Data Sheet (SDS) from the specific vendor.

Chemical and Physical Properties

DMAPO is a white to pale yellow crystalline solid.[1][2] It is a derivative of 4-Dimethylaminopyridine (DMAP) and is used as a catalyst and reagent in organic synthesis.[2]

| Property | Value | Source |

| CAS Number | 1005-31-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | White to very pale yellow solid | [1][2] |

| Melting Point | 97 °C | [3] |

| Solubility | Soluble in polar organic solvents like methanol and acetonitrile | [2] |

Hazard Identification and Classification

DMAPO is classified as a hazardous substance. The primary hazards are skin and eye irritation.

GHS Hazard Classification:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation |

First-Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated laboratory with a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles. A face shield may be appropriate for splash hazards. |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a suitable, closed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area and contact emergency personnel.

-

Prevent entry into waterways, sewers, basements, or confined areas.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Workflows

The following diagrams illustrate general workflows for handling DMAPO and the logical relationships for hazard mitigation.

Caption: General laboratory workflow for handling DMAPO.

Caption: GHS Pictogram for DMAPO and associated hazards.

Caption: Decision tree for selecting appropriate PPE for DMAPO.

References

Solubility of 4-Dimethylaminopyridine N-oxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Dimethylaminopyridine N-oxide (DMAPO), a versatile N-oxide derivative of 4-Dimethylaminopyridine (DMAP) utilized as a catalyst and reagent in organic synthesis. Understanding the solubility of DMAPO in various organic solvents is critical for its effective application in reaction chemistry, purification, and formulation development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines qualitative information, estimated solubility values based on structurally similar compounds, and detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The N-oxide group in DMAPO significantly influences its polarity and, consequently, its solubility profile compared to its parent compound, DMAP. The lone pair of electrons on the oxygen atom can participate in hydrogen bonding, enhancing solubility in protic and polar aprotic solvents.

Estimated Solubility of this compound

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility of DMAPO |

| Methanol | CH₃OH | 32.7 | High |

| Ethanol | C₂H₅OH | 24.5 | High |

| Acetonitrile | CH₃CN | 37.5 | High |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Moderate |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate |

| Acetone | C₃H₆O | 20.7 | Moderate |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Low to Moderate |

| Toluene | C₇H₈ | 2.4 | Low |

| Hexane | C₆H₁₄ | 1.9 | Very Low / Insoluble |

Disclaimer: The solubility data presented in this table is estimated based on qualitative statements and the properties of analogous compounds. For accurate and reliable data, experimental determination is strongly advised.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the experimental determination of the solubility of DMAPO in an organic solvent of interest using the widely accepted shake-flask method followed by gravimetric analysis.[1][2][3][4][5][6][7][8][9][10]

Materials and Equipment:

-

This compound (DMAPO), solid

-

Organic solvent of choice (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid DMAPO to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the sealed container in an orbital shaker or on a magnetic stirrer.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5][6]

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the mixture to stand undisturbed for a short time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to prevent any solid particles from being transferred.[4] Alternatively, the sample can be centrifuged at a high speed, and the clear supernatant can be carefully collected.

-

-

Gravimetric Determination of Solubility:

-

Accurately weigh a clean, dry evaporating dish or a pre-weighed vial.

-

Carefully transfer a known volume of the clear, saturated DMAPO solution into the weighed container.

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent from the solution. This can be done at room temperature under a fume hood, or more rapidly in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of DMAPO.

-

Once the solvent has been completely removed, place the container with the solid residue in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the container with the dry DMAPO residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.[3]

-

-

Calculation of Solubility:

-

The solubility of DMAPO in the chosen solvent can be calculated using the following formula:

Solubility (g/L) = (Mass of DMAPO residue (g)) / (Volume of the saturated solution (L))

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for DMAPO and the chosen organic solvent before starting the experiment.

Catalytic Role of this compound

DMAPO, similar to its parent compound DMAP, is an effective nucleophilic catalyst, particularly in acylation reactions.[11][12][13][14] The N-oxide functionality can influence the catalytic activity and stability of the catalyst. The general mechanism involves the activation of an acylating agent to form a highly reactive intermediate.

Below is a diagram illustrating the proposed catalytic cycle of DMAPO in an acylation reaction.

Caption: Proposed catalytic cycle of DMAPO in an acylation reaction.

In this cycle, DMAPO reacts with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the ester product and regenerate the DMAPO catalyst, which can then participate in another catalytic cycle.[11][12][13][14]

This technical guide provides a foundational understanding of the solubility of this compound and its determination. For professionals in research and drug development, a thorough experimental investigation of solubility in relevant solvent systems is a crucial step for process optimization and formulation success.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 11. nbinno.com [nbinno.com]

- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 13. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

4-Dimethylaminopyridine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

4-Dimethylaminopyridine N-oxide (DMAPO), a derivative of 4-Dimethylaminopyridine (DMAP), is a versatile and highly effective nucleophilic catalyst in organic synthesis. Its unique electronic properties make it a valuable tool in a wide range of chemical transformations, particularly in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides an in-depth overview of the core physical properties of DMAPO, supplemented with experimental context and a visualization of its catalytic action.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] Its physical and chemical characteristics are crucial for its application in various reaction conditions. A summary of its key properties is presented below.

| Property | Value | Notes |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Melting Point | 97 °C | [2][3] |

| Boiling Point | 316.5 °C at 760 mmHg | [2] |

| Density | 1.03 g/cm³ | [2] |

| pKa (Predicted) | 3.90 ± 0.10 | [2] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Flash Point | 145.2 °C | [2] |

| Vapor Pressure | 0.000409 mmHg at 25°C | [2] |

| Refractive Index | 1.52 | [2] |

Experimental Protocols: Determination of Physical Properties

Melting Point Determination

The melting point of a crystalline solid like DMAPO is a sharp, well-defined temperature at which it transitions from a solid to a liquid.

Methodology:

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

A known volume of the solvent (e.g., Methanol) is placed in a flask.

-

A small, pre-weighed amount of this compound is added to the flask.

-

The mixture is stirred or agitated at a constant temperature until the solid is fully dissolved.

-

Step 2 and 3 are repeated until a saturated solution is formed (i.e., no more solid dissolves).

-

The total mass of the dissolved solid is used to calculate the solubility, often expressed in g/100mL or mol/L.

Catalytic Role in Acylation Reactions

This compound is widely recognized for its role as a potent nucleophilic catalyst, particularly in acylation reactions.[2] Its efficacy stems from the increased nucleophilicity of the oxygen atom of the N-oxide group, which is a consequence of the electron-donating dimethylamino group.

The diagram below illustrates the general workflow of a DMAPO-catalyzed acylation of an alcohol with an acid anhydride.

References

Theoretical Underpinnings of the 4-(Dimethylamino)pyridine N-oxide (DMAPO) Catalytic Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)pyridine N-oxide (DMAPO) has emerged as a versatile and powerful nucleophilic catalyst in a variety of organic transformations, including acylation, amidation, and esterification reactions. Its catalytic activity is often complementary and, in some cases, superior to its well-known precursor, 4-(dimethylamino)pyridine (DMAP). This technical guide provides a detailed exploration of the theoretical studies underpinning the catalytic cycle of DMAPO, with a focus on its role in cooperative catalysis for amide bond formation. This document summarizes key quantitative data, outlines experimental and computational methodologies, and provides visual representations of the catalytic pathways.

Core Catalytic Principles: The Nucleophilic Pathway

Similar to DMAP, the catalytic activity of DMAPO is rooted in its ability to act as a highly effective nucleophile. Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated the mechanistic pathways of related catalysts, providing a framework for understanding DMAPO's function. For the analogous DMAP-catalyzed acetylation of alcohols with acetic anhydride, computational studies at the Becke3LYP/6-311+G(d,p)//Becke3LYP/6-31G(d) level of theory have shown that the most energetically favorable pathway involves the nucleophilic attack of the pyridine nitrogen on the anhydride's carbonyl group. This leads to the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is a significantly more potent acylating agent than the initial anhydride, readily undergoing reaction with a nucleophile (such as an alcohol or amine) to yield the acylated product and regenerate the catalyst. Kinetic studies of DMAP-catalyzed acylations have demonstrated that the reaction is first-order with respect to the anhydride, the alcohol, and DMAP, which supports the proposed nucleophilic catalysis mechanism.

In the case of DMAPO, the oxygen atom serves as the primary nucleophilic center. This has been supported by DFT calculations in studies of chiral 2-substituted DMAP-N-oxides, which have shown the oxygen atom acting as the nucleophilic site in acyl transfer reactions.

In-Depth Analysis: The Boronic Acid–DMAPO Cooperative Catalytic Cycle for Dehydrative Amidation

A significant advancement in the application of DMAPO is its use in cooperative catalysis with arylboronic acids for the dehydrative condensation of carboxylic acids and amines to form amides. This system is particularly effective for less reactive carboxylic acids. Mechanistic studies, including DFT calculations, have been instrumental in proposing a plausible catalytic cycle for this transformation.

The proposed cycle begins with the activation of the carboxylic acid by the boronic acid to form an acyloxyboronate intermediate. This intermediate is then subjected to nucleophilic attack by DMAPO. The resulting activated species readily reacts with the amine to form the amide bond and regenerate the catalysts.

Key Intermediates and Transition States

Computational studies have identified several key intermediates and transition states in this cooperative catalytic cycle. The initial formation of the acyloxyboronate is a crucial step, and its subsequent interaction with DMAPO is believed to be the rate-determining step in many cases. The role of DMAPO is to further activate the acyloxyboronate, making it more susceptible to nucleophilic attack by the amine.

Quantitative Data from Theoretical and Experimental Studies

The following table summarizes representative quantitative data from studies on DMAPO-catalyzed reactions, providing a basis for comparison and further investigation.

| Reaction | Catalyst System | Method | Key Findings | Reference |

| Dehydrative condensation of 4-phenylbutanoic acid with benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid / DMAPO | Experimental | Yield: 95% | |

| Dehydrative condensation of adipic acid with benzylamine (mono-amidation) | 3,5-Bis(trifluoromethyl)phenylboronic acid / DMAPO | Experimental | Yield: 91% | |

| Macrolactamization of a linear precursor | 2-Methyl-6-nitrobenzoic anhydride (MNBA) / DMAPO | Experimental | Significantly higher activity compared to standard coupling reagents like HATU and PyBOP. | |

| Acetylation of tert-butanol with acetic anhydride (for comparison with DMAP) | DMAP | DFT (B3LYP/6-311+G(d,p)) | The nucleophilic catalysis pathway has a significantly lower reaction barrier than the base-catalyzed pathway. |

Experimental and Computational Protocols

General Experimental Protocol for Boronic Acid–DMAPO Cooperative Amidation

-

Materials: Carboxylic acid, amine, arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid), DMAPO, and a suitable solvent for azeotropic reflux (e.g., toluene or fluorobenzene).

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Procedure:

-

To the round-bottom flask, add the carboxylic acid (1.0 equiv), amine (1.0-1.2 equiv), arylboronic acid (typically 1-5 mol%), and DMAPO (typically 1-5 mol%).

-

Add the solvent and heat the mixture to reflux with azeotropic removal of water.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

-

Computational Methodology for Elucidating the Catalytic Cycle

-

Software: A quantum chemistry software package such as Gaussian is typically used.

-

Method: Density Functional Theory (DFT) is a common choice for these types of studies.

-

Functional and Basis Set: A combination such as B3LYP with a basis set like 6-31G(d) for geometry optimizations and a larger basis set like 6-311+G(d,p) for single-point energy calculations is often employed.

-

Solvation Model: To account for the effect of the solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) is frequently used.

-

Procedure:

-

Build the initial structures of the reactants, catalysts, intermediates, and transition states.

-

Perform geometry optimizations for all stationary points on the potential energy surface.

-

Verify the nature of the stationary points by performing frequency calculations (0 imaginary frequencies for minima, 1 imaginary frequency for transition states).

-

Calculate the single-point energies using a higher level of theory and/or a larger basis set.

-

Incorporate zero-point vibrational energies (ZPVE) and thermal corrections to calculate the Gibbs free energies of activation and reaction.

-

Trace the intrinsic reaction coordinate (IRC) from the transition state to confirm that it connects the corresponding reactant and product.

-

Visualizing the Catalytic Cycle and Workflows

DMAPO-Boronic Acid Cooperative Catalytic Cycle for Amidation

Caption: Proposed cooperative catalytic cycle for amidation using a boronic acid and DMAPO.

General Experimental Workflow for a Catalyzed Reaction

Caption: A typical experimental workflow for a DMAPO-catalyzed condensation reaction.

Computational Workflow for Mechanistic Investigation

Caption: A standard workflow for the computational investigation of a catalytic cycle using DFT.

Conclusion

Theoretical studies, particularly DFT calculations, have been indispensable in elucidating the catalytic cycle of DMAPO. While sharing fundamental principles with DMAP, DMAPO exhibits unique reactivity, especially in cooperative catalytic systems. The boronic acid-DMAPO system for amide synthesis stands as a prime example of how theoretical insights can guide the development of novel and efficient catalytic methods. The continued synergy between computational and experimental chemistry will undoubtedly lead to a deeper understanding of DMAPO's catalytic prowess and the design of even more sophisticated catalysts for challenging organic transformations, with significant implications for the pharmaceutical and fine chemical industries.

Spectroscopic Analysis of 4-Dimethylaminopyridine N-oxide: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 4-Dimethylaminopyridine N-oxide (DMAPO), a widely used nucleophilic catalyst in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource on its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Doublet | 2H | H-2, H-6 (aromatic protons ortho to N-oxide) |

| ~6.6-6.8 | Doublet | 2H | H-3, H-5 (aromatic protons meta to N-oxide) |

| ~3.1-3.3 | Singlet | 6H | -N(CH₃)₂ (methyl protons) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-147 | C-4 (carbon attached to the dimethylamino group) |

| ~138-140 | C-2, C-6 (carbons ortho to N-oxide) |

| ~107-109 | C-3, C-5 (carbons meta to N-oxide) |

| ~39-41 | -N(CH₃)₂ (methyl carbons) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1640-1600 | Strong | C=C stretch (aromatic ring) |

| ~1530-1500 | Strong | Aromatic ring vibration |

| ~1250-1200 | Strong | N-O stretch |

| ~980-950 | Strong | C-H out-of-plane bend (aromatic) |

| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials and Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm diameter)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field must be very stable and homogeneous.[1]

-

Locking and Shimming: The spectrometer's deuterium lock system is used to stabilize the magnetic field by locking onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

A standard ¹H NMR experiment is run. The resulting free induction decay (FID) is a time-domain signal that is the sum of all the different oscillating frequencies from the sample's protons.[1]

-

The FID is then converted into a frequency-domain spectrum using a Fourier transform.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

-

Broadband proton decoupling is commonly used to simplify the spectrum by removing the splitting of carbon signals by attached protons.

-

-

Data Processing: The acquired spectra are processed, which includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, KBr pellets, or salt plates)

-

This compound sample (solid)

-

Spatula

-

Mortar and pestle (for KBr pellet method)

Procedure (using ATR-FTIR):

-

Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the empty, clean crystal is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: A pressure arm is lowered to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The infrared spectrum is recorded. The spectrometer passes an infrared beam through the crystal, which interacts with the sample at the surface. The detector measures the absorbed radiation. The process is typically fast, requiring only a few scans.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule. Organic chemists typically use IR spectroscopy to identify the functional groups present in a molecule.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols: 4-Dimethylaminopyridine N-oxide in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established Steglich esterification protocol utilizing 4-Dimethylaminopyridine (DMAP) and explore the emerging role of its N-oxide derivative, 4-Dimethylaminopyridine N-oxide (DMAPO), as a potent nucleophilic catalyst in related acylation reactions. While direct, side-by-side comparisons of DMAP and DMAPO in the classic Steglich esterification are not extensively documented, this guide offers detailed protocols for the standard DMAP-catalyzed reaction and highlights the distinct applications and potential advantages of DMAPO in other esterification and amidation contexts.

Overview of Steglich Esterification with 4-Dimethylaminopyridine (DMAP)

The Steglich esterification is a cornerstone of modern organic synthesis, enabling the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[1][2] This method is particularly valuable for synthesizing esters from sterically hindered substrates or those sensitive to the harsh conditions of other esterification methods.[1][3] The reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and catalyzed by a nucleophilic agent, most commonly DMAP.[4][5]

Key Features of DMAP-catalyzed Steglich Esterification:

-

Mild Reaction Conditions: Typically performed at room temperature, making it suitable for sensitive molecules.[2]

-

High Yields: Often provides good to excellent yields, even with challenging substrates.[1][6]

-

Suppression of Side Reactions: The use of DMAP minimizes the formation of the N-acylurea byproduct, a common issue in carbodiimide-mediated couplings.[3]

Mechanism of Action: The catalytic prowess of DMAP lies in its role as a highly effective acyl transfer agent.[7] The reaction proceeds through the initial activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form an N-acylpyridinium salt. This salt is significantly more electrophilic and reactive towards the alcohol nucleophile than the O-acylisourea, leading to a rapid and efficient ester formation and regeneration of the DMAP catalyst.[8][9]

This compound (DMAPO) as a Nucleophilic Catalyst

This compound (DMAPO) is a derivative of DMAP that has garnered attention as a potent nucleophilic catalyst in its own right. While its application as a direct substitute for DMAP in the classic Steglich protocol is not well-documented, it has shown promise in other acylation and condensation reactions, in some cases offering improved yields.[10] DMAPO is utilized as both an oxidant and a condensing agent in organic synthesis.[10]

Distinct Mechanistic Pathway: Unlike DMAP, where the pyridine nitrogen acts as the nucleophile, in DMAPO, the oxygen atom of the N-oxide functional group serves as the nucleophilic center. This difference in the reactive site can lead to altered reactivity and selectivity in acylation reactions. In certain contexts, such as lactonization and amidation, DMAPO has been reported to be a more effective catalyst than DMAP.[10]

Data Presentation: Reagents and Conditions

The following tables summarize typical reaction parameters for both the standard DMAP-catalyzed Steglich esterification and acylation reactions where DMAPO has been successfully employed.

Table 1: Typical Reagents and Conditions for DMAP-Catalyzed Steglich Esterification

| Parameter | Condition | Notes |

| Carboxylic Acid | 1.0 equivalent | The limiting reagent. |

| Alcohol | 1.0 - 3.0 equivalents | An excess of the alcohol can be used to drive the reaction to completion, especially for less reactive or sterically hindered alcohols. |

| Coupling Agent | 1.0 - 1.2 equivalents (DCC or EDC) | EDC and its urea byproduct are water-soluble, facilitating easier purification compared to DCC.[11] |

| Catalyst | 0.05 - 0.2 equivalents (DMAP) | A catalytic amount is sufficient to significantly accelerate the reaction. |

| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) | The choice of solvent can influence reaction rates and solubility of reagents. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature, especially during the addition of the coupling agent, and then allowed to warm to room temperature.[1] |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[4] |

Table 2: Examples of DMAPO-Catalyzed Acylation Reactions (Non-Steglich Contexts)

| Reaction Type | Activating Agent | Catalyst | Substrates | Solvent | Key Advantages Reported |

| Amide Synthesis | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAPO | Carboxylic acids and amines/α-amino acids | Dichloromethane | High yields with minimal racemization for peptide coupling.[10] |

| Lactonization | Benzoic Anhydride Derivatives | DMAPO | Hydroxy acids | Toluene | Improved yields compared to using DMAP. |

| Amidation | Arylboronic acids | DMAPO | Less reactive carboxylic acids and amines | Toluene | Effective for challenging substrates under azeotropic reflux conditions. |

| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) | DMAPO | Less nucleophilic N-heterocycles | Acetonitrile | Proceeds under mild, one-pot conditions. |

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification using DCC and DMAP [1]

-

To a solution of the carboxylic acid (1.0 equiv.), alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM) cooled to 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) portion-wise with stirring.

-

Remove the cooling bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

Protocol 2: General Procedure for Steglich Esterification using EDC and DMAP [11][12]

-

To a stirred solution of the carboxylic acid (1.0 equiv.), alcohol (1.5 equiv.), and DMAP (0.5 equiv.) in anhydrous DCM (0.5 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.0 equiv.).

-

Stir the resulting mixture vigorously at room temperature for 24-48 hours.

-

Pour the reaction mixture into saturated aqueous NaHCO₃ and extract with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to obtain the desired ester.

Protocol 3: DMAPO-Catalyzed Amide Synthesis using MNBA (as a representative protocol for DMAPO's catalytic use) [10]

-

To a cooled (0 °C) solution of the carboxylic acid (1.0 equiv.) in dichloromethane, add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 equiv.) and this compound (DMAPO) (1.2 equiv.).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the amine (1.1 equiv.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography.

Visualizations

References

- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 8. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: DMAPO-Catalyzed Acylation of Hindered Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of sterically hindered secondary amines is a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. Traditional acylation methods often face challenges when dealing with bulky substrates, leading to low yields and harsh reaction conditions. This document provides detailed application notes and protocols for the efficient acylation of hindered secondary amines, focusing on the use of 4-(Dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. A highly effective method employing a cooperative catalytic system of an arylboronic acid and DMAPO for the dehydrative amidation of carboxylic acids with hindered secondary amines will be highlighted.[1][2][3][4][5]

Key Application: Cooperative Catalysis with Arylboronic Acid and DMAPO

Recent advancements have demonstrated that a cooperative catalytic system of an arylboronic acid and DMAPO is highly effective for the dehydrative condensation of carboxylic acids with sterically hindered secondary amines.[3] This dual-catalyst approach has been shown to be significantly more effective than using either catalyst individually, providing excellent yields for challenging substrates.[3]

Data Presentation

The following tables summarize the quantitative data for the amidation of various carboxylic acids with the sterically hindered secondary amine, di-n-propylamine, using a cooperative catalytic system of 3,5-bis(trifluoromethyl)phenylboronic acid and DMAPO.

Table 1: Amidation of Various Carboxylic Acids with Di-n-propylamine

| Carboxylic Acid | Product | Yield (%) |

| 2-Phenylpropanoic acid | N,N-dipropyl-2-phenylpropanamide | 98 |

| 2-(4-isobutylphenyl)propanoic acid | N,N-dipropyl-2-(4-isobutylphenyl)propanamide | 95 |

| Benzoic acid | N,N-dipropylbenzamide | 97 |

| 4-Methoxybenzoic acid | N,N-dipropyl-4-methoxybenzamide | 96 |

| 4-Chlorobenzoic acid | 4-chloro-N,N-dipropylbenzamide | 98 |

Reaction Conditions: Carboxylic acid (0.5 mmol), di-n-propylamine (0.6 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (5 mol%), DMAPO (5 mol%) in toluene (1.0 mL) under azeotropic reflux for 4-17 h.

Table 2: Effect of Different Catalysts on the Amidation of 2-Phenylpropanoic Acid with Di-n-propylamine

| Catalyst System | Yield (%) |

| 3,5-bis(trifluoromethyl)phenylboronic acid + DMAPO | 98 |

| 3,5-bis(trifluoromethyl)phenylboronic acid only | <5 |

| DMAPO only | <5 |

| Phenylboronic acid + DMAPO | <5 |

Reaction Conditions: 2-Phenylpropanoic acid (0.5 mmol), di-n-propylamine (0.6 mmol), catalyst(s) (5 mol%) in toluene (1.0 mL) under azeotropic reflux for 17 h.

Experimental Protocols

Protocol 1: General Procedure for the Cooperative Arylboronic Acid-DMAPO Catalyzed Dehydrative Amidation of a Hindered Secondary Amine

This protocol is based on the work of Ishihara and Lu (2016).[2][3]

Materials:

-

Carboxylic acid

-

Hindered secondary amine (e.g., di-n-propylamine)

-

3,5-bis(trifluoromethyl)phenylboronic acid

-

4-(Dimethylamino)pyridine N-oxide (DMAPO)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Dean-Stark apparatus or molecular sieves

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a Dean-Stark trap filled with toluene or containing activated 4Å molecular sieves), add the carboxylic acid (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (0.05 equiv), and DMAPO (0.05 equiv).

-

Add anhydrous toluene to the flask.

-

Add the hindered secondary amine (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for the time indicated by reaction monitoring (e.g., TLC or LC-MS). The azeotropic removal of water is crucial for the reaction to proceed to completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Visualizations

Catalytic Cycle of Cooperative Arylboronic Acid-DMAPO System

Caption: Proposed catalytic cycle for the cooperative arylboronic acid-DMAPO catalyzed dehydrative amidation.

Experimental Workflow

Caption: General experimental workflow for the dehydrative amidation of hindered secondary amines.

References

- 1. An Effective Amide Synthesis Using Boronic Acid-DMAPO Cooperative Catalysis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 3. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Effective Amide Synthesis Using Boronic Acid-DMAPO Cooperative Catalysis | TCI AMERICA [tcichemicals.com]

- 5. Boronic acid-DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for DMAPO-Catalyzed Macrolactonization via the Shiina Method

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the macrolactonization of ω-hydroxycarboxylic acids utilizing 4-(dimethylamino)pyridine N-oxide (DMAPO) as a catalyst in conjunction with 2-methyl-6-nitrobenzoic anhydride (MNBA), a method commonly referred to as the Shiina macrolactonization. This protocol is designed to guide researchers in achieving high yields of macrolactones, which are crucial structural motifs in many natural products and pharmaceutically active compounds.

Introduction

Macrolactones, cyclic esters with large ring structures, are prevalent in a wide array of biologically active natural products. Their synthesis, however, presents a significant challenge due to the entropic unfavorability of forming large rings. The Shiina macrolactonization is a powerful and widely adopted method for the formation of macrolactones from their linear ω-hydroxycarboxylic acid precursors (seco-acids).[1] The reaction is typically mediated by a dehydrating agent, 2-methyl-6-nitrobenzoic anhydride (MNBA), and a nucleophilic catalyst.[1][2] While 4-(dimethylamino)pyridine (DMAP) is a commonly used catalyst, its N-oxide derivative, DMAPO, has been shown to be a more potent catalyst in certain cases, particularly for less reactive or sterically hindered substrates, leading to improved reaction yields.[3] This protocol focuses on the application of DMAPO in the Shiina macrolactonization.

Reaction Mechanism and Workflow

The generally accepted mechanism for the MNBA-mediated macrolactonization involves the initial activation of the carboxylic acid of the seco-acid by MNBA to form a highly reactive mixed anhydride intermediate.[1][4] The nucleophilic catalyst, DMAPO, then facilitates an intramolecular acyl transfer by the hydroxyl group, leading to the formation of the macrolactone.[2][4]

A critical aspect of a successful macrolactonization is the use of high-dilution conditions, which are achieved by the slow addition of the seco-acid solution to the reaction mixture. This technique minimizes the competing intermolecular dimerization or polymerization reactions, thereby favoring the desired intramolecular cyclization.[3]

Quantitative Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield of the macrocyclization. The following table summarizes data from a study on the MNBA-mediated macrolactamization of a linear precursor, which serves as a valuable case study to illustrate the comparative efficacy of different catalysts and conditions in a closely related transformation. While this data is for a macrolactam, the principles of catalyst activity are analogous for macrolactonization.

Table 1: Comparison of Reaction Conditions for MNBA-Mediated Macrolactamization [1][5]

| Entry | Coupling Agent (equiv) | Catalyst (equiv) | Additive (equiv) | Time (h) | Temp (°C) | Yield (%) |

| 1 | MNBA (1.3) | DMAP (6.0) | - | 12 | rt | <10 |

| 2 | MNBA (1.3) | DMAP (6.0) | - | 12 | 40 | 25 |

| 3 | MNBA (1.3) | DMAP (2.6) | - | 12 | 40 | 62 |

| 4 | MNBA (1.3) | DMAP (2.6) | - | 1 | 40 | 69 |

| 5 | MNBA (1.3) | DMAP (2.6) | - | 0.5 | 40 | 65 |

| 6 | MNBA (1.3) | DMAP (2.6) | - | 5 min | 40 | 68 |

| 7 | MNBA (1.3) | DMAP (0.2) | Et₃N (2.6) | 1 | 40 | 55 |

| 8 | MNBA (1.3) | DMAPO (2.6) | - | 1 | 40 | 70 |

| 9 | MNBA (1.3) | DMAPO (0.2) | Et₃N (2.6) | 1 | 40 | 77 |

Note: The data presented is for the synthesis of a 16-membered macrolactam. The yield is for the isolated product. "rt" denotes room temperature.[1][5]

As shown in the table, the combination of a catalytic amount of DMAPO with triethylamine (Et₃N) as a co-base (Entry 9) provided the highest yield, demonstrating the potential superiority of DMAPO in this type of transformation.[1][5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing a DMAPO-catalyzed macrolactonization.

Materials:

-

ω-Hydroxycarboxylic acid (seco-acid)

-

2-Methyl-6-nitrobenzoic anhydride (MNBA)

-

4-(Dimethylamino)pyridine N-oxide (DMAPO)

-

Triethylamine (Et₃N) (optional, but recommended)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable anhydrous aprotic solvent (e.g., toluene)

-

Syringe pump

-

Standard glassware for organic synthesis (flame-dried)

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate) and equipment (e.g., rotary evaporator, column chromatography supplies).

Detailed Methodology:

-

Preparation of the Reaction Vessel:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve MNBA (1.3 equivalents) and DMAPO (0.2 equivalents) in anhydrous CH₂Cl₂ to achieve a final concentration of approximately 2 mM with respect to the seco-acid to be added.

-

If using a co-base, add triethylamine (2.6 equivalents) to this solution.

-

-

Preparation of the Substrate Solution:

-

In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid (1.0 equivalent) in anhydrous CH₂Cl₂. The concentration of this solution should be such that slow addition over the desired period is feasible.

-

-

Slow Addition of the Substrate:

-

Draw the seco-acid solution into a gas-tight syringe and mount it on a syringe pump.

-

With vigorous stirring, add the seco-acid solution to the reaction vessel containing MNBA and DMAPO over a period of 4-12 hours at room temperature. The slow addition is crucial to maintain high-dilution conditions.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir for an additional 1-12 hours at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired macrolactone. The choice of eluent will depend on the polarity of the product.

-

Mandatory Visualization

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for the DMAPO-catalyzed macrolactonization.

Caption: Proposed mechanism for DMAPO-catalyzed macrolactonization.

Caption: General experimental workflow for macrolactonization.

References

- 1. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 4-Dimethylaminopyridine N-oxide (DMAPO) in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminopyridine N-oxide (DMAPO) is a highly effective nucleophilic catalyst for peptide coupling reactions. When used in conjunction with an activating agent, DMAPO facilitates the formation of amide bonds with high efficiency and, most notably, with minimal racemization. This is a critical advantage in peptide synthesis, where maintaining the stereochemical integrity of the amino acid residues is paramount. These application notes provide an overview of the use of DMAPO in peptide synthesis, including its advantages over the more traditional catalyst, 4-(Dimethylaminopyridine) (DMAP), and detailed protocols for its use in solution-phase synthesis.

Advantages of DMAPO in Peptide Coupling

-

Suppression of Racemization: DMAPO has been shown to be superior to DMAP in minimizing racemization during peptide coupling, particularly in segment condensation.[1][2]

-

High Yields: The use of DMAPO in conjunction with activating agents like 2-methyl-6-nitrobenzoic anhydride (MNBA) leads to high yields of the desired peptide products.[1][2]

-

Mild Reaction Conditions: DMAPO-catalyzed couplings can be carried out under mild conditions, which helps to preserve sensitive functional groups within the peptide chain.[1][2]

Mechanism of Action

DMAPO acts as a nucleophilic catalyst, reacting with the activated carboxylic acid of the N-protected amino acid to form a highly reactive intermediate. This intermediate is then readily attacked by the free amino group of the second amino acid or peptide fragment, leading to the formation of the peptide bond and regeneration of the DMAPO catalyst.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficiency of DMAPO in peptide coupling reactions, including comparisons with other coupling reagents.

Table 1: Yield Comparison of Coupling Reagents in Macrolactamization

| Entry | Coupling Reagent | Base | Yield (%) |

| 1 | MNBA / DMAPO | Triethylamine | 77 |

| 2 | HATU | Triethylamine | <10 |

| 3 | PyBOP | Triethylamine | 25 |

Data sourced from the synthesis of a depsipeptidic analogue of FE399.

Table 2: Racemization Comparison in a Model Peptide Coupling

| Catalyst | Activating Agent | Peptide Fragment | Racemization (%) |

| DMAPO | MNBA | Z-Gly-Phe + H-Val-OMe | Not observed |

| DMAP | DCC | Boc-Phe + H-Glu(OBzl)-OCH2-resin | Significant |

Qualitative and quantitative data synthesized from multiple sources.[1][2][3]

Experimental Protocols

Solution-Phase Peptide Coupling using DMAPO and MNBA

This protocol describes a general procedure for the coupling of two peptide fragments in solution.

Materials:

-

N-protected amino acid or peptide fragment (1.0 equiv)

-

C-protected amino acid or peptide fragment (1.0 equiv)

-

2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.2 equiv)

-

This compound (DMAPO) (0.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected amino acid or peptide fragment (1.0 equiv) and the C-protected amino acid or peptide fragment (1.0 equiv) in anhydrous DCM or DMF.

-

To this solution, add DMAPO (0.1 equiv) and the tertiary amine (2.0 equiv).

-

In a separate flask, dissolve MNBA (1.2 equiv) in anhydrous DCM or DMF.

-

Slowly add the MNBA solution to the amino acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by flash chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) - A General Consideration for DMAPO Integration

While specific literature on the extensive use of DMAPO in standard solid-phase peptide synthesis is not as prevalent as for its solution-phase applications, its properties make it a promising candidate to replace DMAP, especially in challenging couplings where racemization is a concern. The following is a generalized SPPS protocol where DMAPO could be substituted for DMAP.

Materials:

-

Fmoc-protected amino acid (3-5 equiv)

-

Coupling reagent (e.g., HBTU, HATU, DIC) (3-5 equiv)

-

Base (e.g., DIPEA) (6-10 equiv)

-

DMAPO (as a potential additive, 0.1-0.5 equiv)

-

Fmoc-compatible resin (e.g., Wang, Rink amide)

-

20% Piperidine in DMF

-

Anhydrous DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid, coupling reagent, and DIPEA in DMF. b. For couplings known to be prone to racemization, the addition of a catalytic amount of DMAPO could be explored here. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained. d. Wash the resin thoroughly with DMF.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflows for solution-phase and solid-phase peptide synthesis.

Caption: Proposed catalytic cycle for DMAPO in peptide coupling with MNBA.

References

- 1. peptide.com [peptide.com]

- 2. 4‐(Dimethylamino)pyridine <i>N</i>‐oxide (DMAPO): An Effective Nucleophilic Catalyst in the Peptide Coupling Reaction with 2‐Methyl‐6‐nitrobenzoic Anhydride | NDLサーチ | 国立国会図書館 [ndlsearch.ndl.go.jp]

- 3. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DMAP-Mediated Yamaguchi Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction